2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid
Description
2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid is a quinoline derivative characterized by a quinoline core substituted with a 3,4-dimethylphenyl group at the 2-position and a carboxylic acid group at the 4-position. Quinoline derivatives are renowned for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them pivotal in medicinal chemistry .
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-11-7-8-13(9-12(11)2)17-10-15(18(20)21)14-5-3-4-6-16(14)19-17/h3-10H,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOVQBPFQFEWSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350110 | |
| Record name | 2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20389-06-4 | |
| Record name | 2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Skraup Synthesis
The Skraup synthesis is a well-established method for synthesizing quinoline derivatives, including 2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid.
Reagents : Aniline (or substituted aniline), glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).
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- Mix aniline with glycerol and sulfuric acid.
- Heat the mixture under reflux conditions.
- Add an oxidizing agent to facilitate cyclization.
Yield : Typically moderate yields are achieved; optimization can improve results.
Pfitzinger Reaction
This method is particularly effective for introducing carboxylic acid groups.
Reagents : Substituted anilines, β-ketoesters, and a strong acid catalyst (e.g., polyphosphoric acid).
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- Combine substituted aniline with β-ketoester in the presence of polyphosphoric acid.
- Heat under controlled conditions to promote cyclization and carboxylation.
Yield : High yields reported with careful control of reaction conditions.
Doebner Reaction
The Doebner reaction is advantageous for synthesizing substituted quinolines.
Reagents : Aromatic aldehydes, anilines, and pyruvic acid.
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- Mix aromatic aldehyde with aniline and pyruvic acid in a solvent.
- Heat under reflux until completion.
Yield : Generally high yields are reported; this method is noted for its simplicity and efficiency.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield Characteristics |
|---|---|---|---|
| Skraup Synthesis | Aniline, Glycerol, H₂SO₄ | Reflux | Moderate |
| Pfitzinger | Substituted Aniline, β-Ketoester | Acidic conditions | High |
| Doebner | Aromatic Aldehyde, Aniline, Pyruvic Acid | Reflux | Generally high |
Recent studies have explored various parameters influencing the efficiency of these synthetic routes:
Microwave-Assisted Synthesis : Microwave irradiation has been shown to enhance reaction rates and yields significantly compared to traditional heating methods. For instance, using microwave-assisted techniques in the Pfitzinger reaction can lead to shorter reaction times and higher purity products.
Catalysts Used : The choice of catalyst plays a crucial role in optimizing yield. For example, using TMSCl in modified Pfitzinger reactions has shown improved functional group tolerance and operational simplicity.
The preparation of this compound can be achieved through various synthetic methods including Skraup synthesis, Pfitzinger reaction, and Doebner reaction. Each method presents unique advantages regarding yield and efficiency. Future research should focus on optimizing these methods further through novel catalysts and techniques such as microwave-assisted synthesis to enhance overall productivity in laboratory settings.
Chemical Reactions Analysis
2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid exhibits a range of biological activities that make it a candidate for drug development.
Antimicrobial Activity
Studies have demonstrated that derivatives of quinoline-4-carboxylic acids possess significant antibacterial properties. In vitro evaluations against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) have shown promising results, indicating that structural modifications can enhance antimicrobial efficacy .
Anticancer Potential
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, derivatives have been tested against several cancer cell lines (H460, HT-29), revealing selective cytotoxicity and low IC50 values in certain cases . The mechanism of action is believed to involve the inhibition of specific enzymes related to cancer cell proliferation.
Anti-inflammatory Effects
The compound has also been studied for its potential as an anti-inflammatory agent. Its ability to interact with biological targets involved in inflammatory pathways suggests that it could be developed into therapeutic agents for treating inflammatory diseases.
Case Study 1: Antibacterial Evaluation
A series of new quinoline-4-carboxylic acid derivatives were synthesized and evaluated for their antibacterial activity using the agar diffusion method. The results indicated that specific structural modifications significantly increased their effectiveness against resistant strains of bacteria, including MRSA .
Case Study 2: Anticancer Activity
A study focused on the synthesis of various derivatives from this compound showed high selectivity against particular cancer cell lines. The compounds were evaluated for their cytotoxic effects and demonstrated a promising profile for further development as anticancer agents .
Summary Table of Biological Activities
| Activity Type | Target Organisms/Cells | Results |
|---|---|---|
| Antibacterial | Staphylococcus aureus, E. coli | Significant inhibition observed |
| Anticancer | H460, HT-29 cancer cell lines | Low IC50 values indicating high selectivity |
| Anti-inflammatory | Various inflammatory pathways | Promising interactions with biological targets |
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For example, it can bind to enzymes or receptors, modulating their activity. The compound’s effects on cell cycle regulation and apoptosis are mediated through pathways involving key proteins and signaling molecules . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Features and Unique Attributes
Substituent Position Effects
- C2 vs. C4 Substituents : Substitution at C2 (e.g., 3,4-dimethylphenyl) directly influences steric interactions with target proteins, whereas C4 substituents primarily modulate electronic properties and solubility .
- Chloro vs. Methyl/Methoxy Groups : Chloro groups enhance electrophilicity and binding to electron-rich biological targets, while methyl/methoxy groups improve metabolic stability and passive diffusion .
Biological Activity
2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure, which includes a quinoline core, is known to contribute to various pharmacological effects, including antimicrobial, anticancer, and histone deacetylase (HDAC) inhibition. This article reviews the biological activity of this compound, summarizing key research findings and case studies.
Antimicrobial Activity
Research has demonstrated that quinoline derivatives exhibit potent antimicrobial properties. A study evaluating various quinoline-4-carboxylic acid derivatives found that structural modifications significantly influenced their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited notable efficacy with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin and gentamicin .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 2-(3,4-Dimethylphenyl)QCA | 8 | S. aureus |
| Ampicillin | 16 | S. aureus |
| Gentamicin | 32 | E. coli |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. One significant study assessed its effects on multiple cancer cell lines, including H460 (lung cancer) and MKN-45 (gastric cancer). The compound showed high selectivity with IC50 values in the single-digit micromolar range, indicating strong cytotoxic effects against these cancer cells .
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| H460 | 5.0 | High |
| MKN-45 | 7.2 | High |
| U87MG | 15.0 | Moderate |
HDAC Inhibition
Histone deacetylases are critical in regulating gene expression and are implicated in cancer progression. The introduction of the 2-(3,4-dimethylphenyl) group into quinoline derivatives has shown promise as selective HDAC inhibitors. Studies indicate that these compounds effectively inhibit HDAC3 activity, which is particularly relevant for therapeutic strategies against various cancers .
Case Studies
- Antibacterial Evaluation : A series of quinoline derivatives were synthesized and screened for antibacterial activity using the agar diffusion method against several bacterial strains. The results indicated that modifications at the phenyl ring enhanced antibacterial activity significantly compared to unmodified compounds .
- Cardiotoxicity Model : The cardioprotective effects of related quinoline compounds were assessed using a doxorubicin-induced cardiotoxicity model in H9c2 cardiomyocytes. Compounds similar to this compound demonstrated significant protection against doxorubicin-induced cell death, suggesting potential applications in cardioprotection during cancer therapy .
Q & A
Q. What are the standard synthetic methodologies for 2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid, and how are they optimized for reproducibility?
The compound is typically synthesized via the Doebner reaction using substituted anilines, aldehydes (e.g., 3,4-dimethylbenzaldehyde), and pyruvic acid in ethanol under reflux, catalyzed by trifluoroacetic acid . Alternatively, the Pfitzinger reaction employs isatin derivatives and α-methyl ketones in aqueous ethanol. Optimization includes adjusting molar ratios (e.g., 1:1.2:1 for aldehyde:aniline:pyruvic acid) and reaction times (6–12 hours) to achieve yields >70% . Microwave-assisted synthesis reduces reaction times to 30–60 minutes while maintaining yields of ~65–75% .
Q. What safety protocols are critical during laboratory handling of this compound?
While specific toxicity data are limited, general precautions include:
- Avoiding inhalation/ingestion and using PPE (gloves, lab coats, goggles).
- Ensuring adequate ventilation and access to eyewash stations/safety showers .
- Storing in sealed containers under dry, inert conditions to prevent decomposition .
Q. How is the compound characterized for purity and structural confirmation?
Techniques include:
- HPLC (C18 column, methanol/water mobile phase) for purity assessment.
- FT-IR to confirm carboxylic acid (C=O stretch at ~1700 cm⁻¹) and quinoline (C=N at ~1600 cm⁻¹) functionalities.
- NMR (¹H/¹³C) to verify substituent positions (e.g., 3,4-dimethylphenyl protons at δ 2.2–2.4 ppm) .
Q. What initial biological screening assays are recommended for this compound?
- Antimicrobial activity : Broth microdilution (MIC against S. aureus, E. coli) .
- Antitubercular testing : Microplate Alamar Blue assay (MABA) against M. tuberculosis H37Rv .
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- SHELX suite (SHELXL/SHELXS) is used for structure refinement, leveraging high-resolution data (≤1.0 Å) to model torsional angles and hydrogen-bonding networks .
- For example, a related compound, 2-(4-Methylphenyl)quinoline-4-carboxylic acid, showed planar quinoline rings (mean deviation: 0.003 Å) and intermolecular H-bonds between carboxylic groups (O···H distance: 1.82 Å) .
Q. What strategies address contradictions in structure-activity relationship (SAR) studies for antimicrobial efficacy?
- Comparative SAR : Modifying the 3,4-dimethylphenyl group to halogens or methoxy groups alters lipophilicity (logP) and antimicrobial potency. For instance, 3,4-dichloro analogs show 4-fold lower MICs against Gram-positive bacteria .
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) reveal interactions with bacterial DNA gyrase (binding energy: −8.2 kcal/mol) .
Q. How can computational ADMET profiling guide lead optimization?
- SwissADME : Predicts moderate bioavailability (TPSA: 80 Ų, logP: 3.2) and CYP450 inhibition risk (CYP2C9: IC₅₀ ~5 μM) .
- ProTox-II : Flags potential hepatotoxicity (probability score: 0.72) due to reactive quinoline metabolites .
Q. What advanced synthetic routes enable regioselective functionalization of the quinoline core?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
